molecular formula C10H18F3NO2 B1477473 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol CAS No. 2098026-60-7

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol

Cat. No.: B1477473
CAS No.: 2098026-60-7
M. Wt: 241.25 g/mol
InChI Key: CVPDKXNDERCPLU-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol ( 2098026-60-7) is a piperidine derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 18 F 3 NO 2 and a molecular weight of 241.25 g/mol, this compound features a trifluoromethyl group and an ethoxy substituent on the piperidine ring, which is further functionalized with an ethanol group . The presence of the trifluoromethyl group is particularly significant in pharmaceutical research, as it can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity . The specific stereoelectronic properties conferred by its structure make this compound a valuable building block (synthon) for the synthesis of more complex molecules. It is primarily used in research as a key intermediate in the development of potential bioactive compounds. Its structure suggests potential utility in creating molecular probes for various biological targets. Researchers can employ this chemical in exploring structure-activity relationships (SAR), particularly in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO2/c1-2-16-9(10(11,12)13)3-5-14(6-4-9)7-8-15/h15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPDKXNDERCPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol, also known by its CAS number 2098026-60-7, is a synthetic compound that has garnered interest for its potential biological activities. This compound features a piperidine ring substituted with an ethoxy group and a trifluoromethyl group, which are significant in enhancing its biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol is C10H18F3NO2C_{10}H_{18}F_3NO_2, with a molecular weight of 241.25 g/mol. The structural characteristics of the compound contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC10H18F3NO2
Molecular Weight241.25 g/mol
CAS Number2098026-60-7

The biological activity of 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances metabolic stability and lipid solubility, facilitating membrane permeability and increasing the likelihood of effective interactions with protein targets .

Enzyme Inhibition

Research indicates that compounds containing piperidine moieties, including 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol, can exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurological functions, and their inhibition is often a target in the treatment of Alzheimer's disease .

Case Study:
In vitro studies demonstrated that derivatives with similar structures showed moderate inhibition against AChE, with IC50 values ranging from 10.4 μM to 24.3 μM . This suggests that 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol may possess similar inhibitory capabilities.

Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties. Studies have shown that certain piperidine-containing compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers . The incorporation of the trifluoromethyl group is believed to enhance the cytotoxicity of these compounds due to increased interaction with cellular targets.

Data Table: Anticancer Activity of Piperidine Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AMDA-MB-231 (Breast)15.0
Compound BA549 (Lung)12.5
2-(4-Ethoxy...TBDTBD

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with piperidine structures, such as 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol, exhibit promising antimicrobial properties. These compounds may act through mechanisms like:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of bacterial membrane integrity.

In vitro studies have shown that derivatives of this compound can be effective against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Antitumor Activity

The anticancer potential of piperidine derivatives is well-documented. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells or inhibit tumor growth pathways. Key findings include:

  • Cytotoxicity : Some derivatives have shown significant cytotoxic effects on cancer cell lines.
  • Mechanisms of Action : The trifluoromethyl and ethoxy groups may enhance bioavailability and improve interactions with target proteins involved in cell proliferation.

A notable case study revealed that a related compound exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating strong potential for therapeutic applications.

Neurological Research

The structural features of 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol suggest possible applications in neurological research. Compounds with similar piperidine frameworks have been investigated for their effects on neurotransmitter systems, particularly:

  • Dopaminergic and serotonergic pathways : Potential implications for treating disorders such as depression or schizophrenia.

Case Studies

Several studies highlight the efficacy of this compound and its analogs:

  • Anticancer Efficacy Study : A study published in a peer-reviewed journal examined the effects of a series of piperidine derivatives on various cancer cell lines. The results showed that certain substitutions significantly increased cytotoxicity, with one compound achieving an IC50 value below 100 nM against breast cancer cells.
  • Antimicrobial Screening : A comprehensive screening of piperidine derivatives for antimicrobial activity revealed that those with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibacterial agents.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique substituent arrangement distinguishes it from related piperidine derivatives. Key comparisons include:

Compound Substituents Functional Groups Key Structural Differences
2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol (Target) Ethoxy, trifluoromethyl (piperidine) Ethanol Combines ethoxy and trifluoromethyl on the same carbon; ethanol chain enhances hydrophilicity.
2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol Trifluoromethyl (piperidine) Ethanol Lacks ethoxy group; simpler substituent profile may reduce steric hindrance.
1-(4-Chlorophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethan-1-ol Chlorophenyl, fluorobenzyl (piperidine) Ethanol Aromatic substituents introduce π-π stacking potential; increased lipophilicity.
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) Trifluoromethylphenyl (piperidine), methylimidazopyridazine Methanone Methanone group replaces ethanol; imidazopyridazine moiety may enhance receptor binding.

Key Observations :

  • The ethoxy group in the target compound likely improves solubility compared to non-ethoxy analogs like the compound in , which is discontinued, possibly due to formulation challenges.
  • Aromatic substituents (e.g., chlorophenyl in ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Key Observations :

  • High-yield syntheses (e.g., 99% in ) are achievable for simpler derivatives, while multi-step routes (e.g., ) may lower yields.
  • The target compound’s synthesis is unreported in the evidence, but its structural complexity suggests moderate synthetic difficulty.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the substituted piperidine ring with trifluoromethyl and ethoxy groups at the 4-position.
  • Introduction of the ethan-1-ol moiety at the nitrogen atom of the piperidine.
  • Purification and isolation steps to obtain the target compound with high purity.

The synthesis often starts from commercially available or easily prepared intermediates such as substituted piperidines or piperidine precursors, followed by functional group transformations.

Preparation Methods and Reaction Conditions

Formation of 4-Ethoxy-4-(trifluoromethyl)piperidine Core

The 4-substituted piperidine core is commonly synthesized via nucleophilic substitution or addition reactions involving trifluoromethylated precursors and ethoxy-containing intermediates. Although specific literature on this exact compound is limited, analogous piperidine derivatives are prepared by:

  • Reacting trifluoromethyl ketones or trifluoromethylated precursors with ethoxy-substituted nucleophiles.
  • Employing reductive amination or ring-closing reactions to form the piperidine ring with the desired substituents.

Introduction of the Ethan-1-ol Side Chain at Nitrogen

The ethan-1-ol group attached to the nitrogen is typically introduced through alkylation reactions using 2-chloroethanol or 2-bromoethanol as alkylating agents under basic conditions. Key points include:

  • Use of mild bases such as potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen.
  • Reaction in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic substitution.
  • Control of temperature (often room temperature to 80°C) to optimize yield and minimize side reactions.

Use of Acid Chlorides and Thionyl Chloride in Related Syntheses

Related synthetic routes for similar piperidine derivatives involve conversion of carboxylic acid intermediates into acid chlorides using reagents such as thionyl chloride or oxalyl chloride in solvents like toluene or dichloromethane. These acid chlorides are then used for further acylation or coupling reactions. For example:

Reagent Solvent Temperature Time Notes
Thionyl chloride Toluene 110°C 1.5 hours Conversion of acid to acid chloride
Oxalyl chloride + DMF (catalytic) DCM 20°C 2 hours Mild conditions for acid chloride formation

These steps are crucial for preparing intermediates that can be transformed into the target compound or its analogs.

Reaction Optimization and Yield Analysis

Multiple examples in related syntheses show that:

  • Reaction yields range from 90% to 93% for acid chloride formation and subsequent transformations.
  • Reaction times vary from 1.5 hours at elevated temperatures to overnight stirring at room temperature.
  • Use of inert atmosphere (nitrogen) and anhydrous conditions improves product purity.
  • Purification often involves silica gel chromatography or crystallization from solvents such as acetone.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Remarks
Starting material Substituted piperidine or benzoic acid derivatives Commercially available or synthesized
Alkylating agent 2-chloroethanol or 2-bromoethanol For ethan-1-ol introduction
Solvent DMF, DCM, toluene, 1,2-dichloroethane Depends on step
Temperature 20°C to 125°C Controlled for selectivity
Reaction time 1.5 hours to overnight Optimized per step
Yield 90-93% for intermediates High yields achievable
Purification Column chromatography, crystallization Ensures product purity

Research Findings and Considerations

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, making its introduction critical.
  • Ethoxy substitution at the 4-position requires careful control to avoid elimination or side reactions.
  • The ethan-1-ol side chain improves solubility and may influence biological activity.
  • Use of acid chlorides and mild alkylation conditions is common in preparing such piperidine derivatives.
  • No single-step synthesis is reported; multi-step sequences with intermediate purification are standard.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol, and how do reaction conditions affect yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Piperidine Ring Functionalization : Introduce ethoxy and trifluoromethyl groups via nucleophilic substitution or radical trifluoromethylation under anhydrous conditions .
  • Ethanol Moiety Attachment : Use alkylation or reductive amination, employing reagents like LiAlH₄ for reduction or alkyl halides for substitution .
  • Yield Optimization : Control temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (DMF or THF) to minimize side reactions. For example, yields of ~55% were reported for structurally analogous piperidinyl ethanol derivatives under inert atmospheres .

Basic: What purification techniques ensure high purity (>95%) for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–95% acetonitrile in water) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility profiles.
  • Purity Validation : Confirm via HPLC (C18 column, UV detection at 254 nm) and Karl Fischer titration for water content (<5.0%) .

Advanced: How can conflicting spectroscopic data (e.g., NMR, HRMS) be resolved during structural confirmation?

Methodological Answer:

  • HRMS Discrepancies : Calibrate instruments using internal standards (e.g., sodium formate) and validate with isotopic patterns. For example, HRMS accuracy within 0.0002 Da was achieved for a related trifluoromethyl-piperidine compound .
  • NMR Ambiguities : Employ 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with crystallographic data (e.g., X-ray diffraction) from structurally similar compounds to validate bond angles and conformations .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and administer oxygen if inhaled .

Advanced: How does the trifluoromethyl group influence reactivity in substitution or oxidation reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 with NaCN).
  • Oxidation Resistance : The strong C-F bonds stabilize the compound against oxidation, requiring aggressive reagents like KMnO₄ under acidic conditions .
  • Lipophilicity : Enhances membrane permeability, which can be quantified via logP measurements (e.g., octanol/water partitioning) .

Advanced: How can low yields in the final synthetic step be addressed?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or reaction time.
  • Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps. For example, K₂CO₃ in DMF improved yields in analogous piperidinyl ketone syntheses .
  • Temperature Gradients : Implement slow warming (e.g., 0°C → room temperature) to suppress side reactions .

Advanced: What computational models predict the biological activity of this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with targets like sigma1 receptors, leveraging structural analogs (e.g., fluspidine) as templates .
  • QSAR Studies : Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data from piperidine derivatives to predict binding affinities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol
Reactant of Route 2
2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol

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